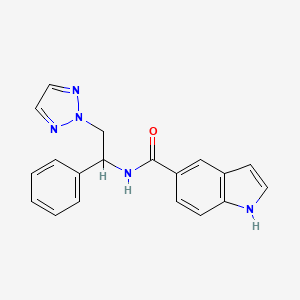

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds . Compounds with a 1,2,3-triazole moiety are known to have a broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

While the specific synthesis pathway for “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide” is not available, similar compounds have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

Scientific Research Applications

Synthesis and Chemical Properties

Novel Triazolylindole Derivatives for Antifungal Activity : A study by Singh and Vedi (2014) reported the synthesis of new triazolylindole derivatives, showcasing their potential antifungal activities. These compounds, including variants of the specified chemical structure, were synthesized through a series of chemical reactions, highlighting their relevance in developing new antifungal agents (Singh & Vedi, 2014).

Chemical Functionalities Optimization for CB1 Modulation : Khurana et al. (2014) explored the optimization of chemical functionalities on indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1), demonstrating the structural importance of substituents for binding affinity and cooperativity. This research provides insights into the manipulation of chemical structures for targeted pharmacological effects (Khurana et al., 2014).

Antimicrobial and Anticancer Applications

Microwave-Assisted Synthesis of Diazoles with Antimicrobial Activity : Gomha and Riyadh (2011) conducted a study on the microwave-assisted synthesis of diazoles bearing indole moieties, including triazole derivatives, and evaluated their antimicrobial properties. The compounds synthesized in this study showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Gomha & Riyadh, 2011).

Corrosion Inhibition for Mild Steel : Nahlé et al. (2021) investigated ecological triazole derivative corrosion inhibitors, showing how these compounds, including variations of the given chemical structure, can protect mild steel in acidic conditions. This study demonstrates the application of triazole derivatives in materials science, particularly in corrosion prevention (Nahlé et al., 2021).

Materials Science and Catalysis

Ring-Opening Polymerization Catalysis : Koeller et al. (2009) described the use of N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide as an efficient organocatalyst for the ring-opening polymerization of l-lactide, showcasing the application of indole derivatives in polymer science. The study highlights the catalyst's ability to control polymer properties, underscoring the relevance of chemical structure in polymerization processes (Koeller et al., 2009).

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c25-19(16-6-7-17-15(12-16)8-9-20-17)23-18(13-24-21-10-11-22-24)14-4-2-1-3-5-14/h1-12,18,20H,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXLNOQRFQEWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2433874.png)

![2-chloro-N-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridine-3-carboxamide](/img/structure/B2433875.png)

![3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2433878.png)

![7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2433879.png)

![methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2433882.png)

![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethylamino)ethyl]prop-2-enamide](/img/structure/B2433886.png)

![N-(4-fluorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2433891.png)

![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate](/img/structure/B2433897.png)